molecular formula C19H25Cl3N2O4S B560212 N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride

Cat. No.: B560212
M. Wt: 483.8 g/mol
InChI Key: TXOARFPCQOBODS-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

AM 92016 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the delayed rectifier potassium current (IK). This inhibition affects the repolarization phase of the action potential in neurons and cardiac cells. The compound interacts with potassium channels, specifically targeting the IK current, which is essential for maintaining the resting membrane potential and shaping the action potential . By blocking these channels, AM 92016 Hydrochloride prolongs the action potential duration, thereby influencing the excitability of cells.

Cellular Effects

AM 92016 Hydrochloride has profound effects on various cell types, particularly neurons and cardiac cells. In neurons, it delays the repolarization phase, leading to prolonged action potentials. This can affect neurotransmitter release and synaptic transmission. In cardiac cells, the compound’s inhibition of IK channels results in extended action potential duration, which can influence heart rate and rhythm . Additionally, AM 92016 Hydrochloride impacts cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells.

Molecular Mechanism

The molecular mechanism of AM 92016 Hydrochloride involves its binding to the potassium channels, specifically the delayed rectifier potassium current (IK). By binding to these channels, the compound inhibits their activity, preventing the efflux of potassium ions during the repolarization phase of the action potential . This inhibition leads to prolonged action potentials and altered cellular excitability. The compound does not exhibit any β-adrenoceptor blocking activity, making it a selective inhibitor of potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM 92016 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that AM 92016 Hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in action potential duration and cellular excitability.

Dosage Effects in Animal Models

The effects of AM 92016 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IK channels without causing significant adverse effects. At higher doses, AM 92016 Hydrochloride can induce toxic effects, including arrhythmias and altered cardiovascular function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.

Metabolic Pathways

AM 92016 Hydrochloride is involved in metabolic pathways related to potassium ion regulation. The compound interacts with enzymes and cofactors that modulate potassium channel activity. By inhibiting IK channels, AM 92016 Hydrochloride affects the metabolic flux of potassium ions, leading to changes in intracellular potassium levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, AM 92016 Hydrochloride is transported and distributed primarily through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells is influenced by its affinity for potassium channels, leading to its accumulation in regions with high potassium channel activity.

Subcellular Localization

AM 92016 Hydrochloride is primarily localized in the plasma membrane, where it exerts its inhibitory effects on potassium channels. The compound’s activity is influenced by its subcellular localization, as it targets specific compartments or organelles involved in potassium ion regulation . Post-translational modifications and targeting signals may also play a role in directing AM 92016 Hydrochloride to its site of action.

Preparation Methods

Chemical Reactions Analysis

AM 92016 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

AM 92016 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

AM 92016 hydrochloride is unique in its specificity for rectifier potassium channels. Similar compounds include:

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOARFPCQOBODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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